molecular formula C20H23NO3S B15192000 9-Deacetyl adrogolide CAS No. 1027586-16-8

9-Deacetyl adrogolide

Cat. No.: B15192000
CAS No.: 1027586-16-8
M. Wt: 357.5 g/mol
InChI Key: NJUODYIUKFWHNA-UZLBHIALSA-N
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Description

9-Deacetyl adrogolide is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It is a derivative of adrogolide, which has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and cocaine addiction . The compound is known for its high efficacy in activating dopamine receptors, which play a crucial role in various neurological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Deacetyl adrogolide involves several steps, starting from the precursor compound adrogolide. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9-Deacetyl adrogolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

9-Deacetyl adrogolide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Deacetyl adrogolide involves its interaction with dopamine receptors, particularly the D1 receptor subtype. The compound binds to these receptors, mimicking the action of dopamine, a neurotransmitter involved in regulating mood, movement, and cognition. This binding activates intracellular signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Adrogolide: The parent compound from which 9-Deacetyl adrogolide is derived.

    Paclitaxel: Another compound with a similar structure but different pharmacological properties.

Uniqueness

This compound is unique due to its selective activation of dopamine D1 receptors, making it a valuable tool in neurological research and potential therapeutic applications. Its deacetylated form provides distinct pharmacokinetic properties compared to its parent compound, adrogolide .

Properties

CAS No.

1027586-16-8

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate

InChI

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1

InChI Key

NJUODYIUKFWHNA-UZLBHIALSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C

Origin of Product

United States

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